1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene
Description
1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene is a fluorinated organic compound with the molecular formula C4BrF7 . It is characterized by its high fluorine content and the presence of a bromine atom, making it a valuable compound in various chemical applications. This compound is known for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Properties
CAS No. |
35386-45-9 |
|---|---|
Molecular Formula |
C4BrF7 |
Molecular Weight |
260.94 g/mol |
IUPAC Name |
1-bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4BrF7/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChI Key |
DYOSYWHKJPKMII-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)Br)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene typically involves the reaction of 2,3,3,3-tetrafluoropropene with hydrogen bromide. This reaction is carried out under controlled conditions to ensure the selective bromination of the propene. The reaction can be represented as follows:
C3H2F4+HBr→C4BrF7
Industrial production methods often involve the use of specialized reactors and catalysts to optimize the yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with various reagents, such as hydrogen or halogens.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated alcohols or acids, and reduction reactions can lead to the formation of fluorinated alkanes.
Common reagents used in these reactions include hydrogen
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
